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Compound of Interest

Compound Name: Ethyl nitroacetate

Cat. No.: B140605

An In-depth Review of Synthesis, Reactions, and Applications

Ethyl nitroacetate is a versatile and highly valuable reagent in organic synthesis, serving as a
key building block for a wide array of complex molecules, including amino acids, heterocycles,
and pharmacologically active compounds. Its unique chemical structure, featuring an activated
methylene group flanked by a nitro and an ester group, allows for a diverse range of chemical
transformations. This technical guide provides a comprehensive overview of ethyl
nitroacetate, including its synthesis, key reactions, and applications, with a focus on detailed
experimental protocols and quantitative data to support researchers in their scientific
endeavors.

Properties of Ethyl Nitroacetate

Ethyl nitroacetate is a combustible liquid that appears clear and colorless to pale yellow.[1] It
is characterized by the following physicochemical properties:
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Property Value Reference
Molecular Formula C4H7NO4 [2][3][4]
Molecular Weight 133.10 g/mol [21[31[4]
CAS Number 626-35-7 [2][3][4]
Boiling Point 105-107 °C at 25 mmHg [3]

Density 1.199 g/mL at 25 °C [3]
Refractive Index n20/D 1.424 [3]

Flash Point 92 °C (197.6 °F) - closed cup [3]

Synthesis of Ethyl Nitroacetate

Several methods have been developed for the synthesis of ethyl nitroacetate, each with its
own advantages and disadvantages in terms of yield, scalability, and starting material
availability.

Synthesis from Nitromethane

A common laboratory-scale synthesis involves the carboxylation of nitromethane followed by
esterification. One well-established procedure is the Steinkopf method, which proceeds via the
dipotassium salt of nitroacetic acid.[5][6]

Table 2.1: Synthesis of Ethyl Nitroacetate from Nitromethane
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Starting Reaction )
. Reagents . Yield Reference
Material Conditions
1. Reflux at
] 1. KOH, H20; 2. ~160°C for 1h; 2.
Nitromethane >70% [5][6]

H2S04, Ethanol -15°C to room
temp. over 8h

1. Sodium 1. Ambient
Hydride, DMSO; temperature; 2.
Nitromethane 2. Ethyl Ambient 83% [2]
Cyanoformate; 3.  temperature for
Acetic Acid 2h

Experimental Protocol: Synthesis via Dipotassium Salt of Nitroacetic Acid[6]
o Step 1: Preparation of Dipotassium Salt of Nitroacetic Acid

In a suitable reaction vessel, dissolve potassium hydroxide in water.

[¢]

[¢]

Slowly add nitromethane to the solution over 30 minutes. The reaction is exothermic and

the temperature may rise to 60-80°C.

Heat the mixture to reflux for 1 hour in an oil bath maintained at approximately 160°C.

[e]

[e]

After cooling to room temperature, the precipitated crystalline product is filtered, washed
with methanol, and dried under vacuum to yield the dipotassium salt of nitroacetic acid.

o Step 2: Esterification to Ethyl Nitroacetate

o In a three-necked round-bottomed flask equipped with a mechanical stirrer, dropping
funnel, and thermometer, suspend the finely powdered dipotassium salt of nitroacetic acid

in ethanol.
o Cool the mixture to -15°C.

o With vigorous stirring, add concentrated sulfuric acid dropwise over approximately 1 hour,
maintaining the temperature at -15°C.
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o Allow the reaction mixture to warm to room temperature over a 4-hour period and continue

stirring for another 4 hours.

o The precipitate is removed by filtration, and the filtrate is concentrated on a rotary

evaporator.

o The residual oil is dissolved in a suitable organic solvent (e.g., benzene), washed with

water, and dried over anhydrous sodium sulfate.

o The solvent is removed by distillation, and the final product is purified by distillation under

reduced pressure.

Synthesis from Ethyl Acetoacetate

Another approach involves the nitration of ethyl acetoacetate followed by cleavage of the acetyl

group.

Table 2.2: Synthesis of Ethyl Nitroacetate from Ethyl Acetoacetate

Starting Reaction .
. Reagents . Yield Reference

Material Conditions

1. Acetic 1. 0-5°C; 2. Ice
Ethyl ) o

Anhydride, Nitric bath to room 75% [7]
Acetoacetate )

Acid; 2. Ethanol temp.

1. Acetic

Anhydride, 1. 15-20°C; 2.
Ethyl ) )

Sulfuric Acid, Ice bath to room 60% [7]
Acetoacetate o )

Nitric Acid; 2. temp.

Ethanol

Experimental Protocol: Synthesis from Ethyl Acetoacetate[7]

o Prepare a solution of acetic anhydride and a catalytic amount of concentrated sulfuric acid.

 In a two-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and

addition funnel, charge a portion of the acetic anhydride solution.
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e Cool the reaction mixture to 15-20°C and slowly add ethyl acetoacetate, maintaining the

temperature.

e Slowly add 90% nitric acid, ensuring the temperature remains between 15°C and 20°C.

 After stirring for 2 hours at this temperature, add the reaction mixture to ice-cold ethanol.

 Stir the mixture in an ice bath for 10 minutes and then overnight at room temperature.

o The yield of ethyl nitroacetate can be determined by gas chromatography.

Diagram: General Synthesis Workflow for Ethyl Nitroacetate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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